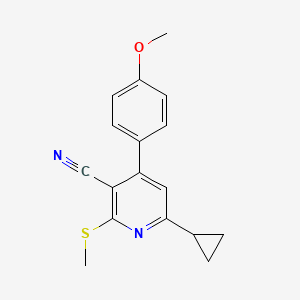

![molecular formula C18H20N2O2S B5545408 2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)

2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound has been synthesized through initial reactions involving its amino precursor and different organic reagents. The detailed synthesis process involves the use of spectroscopic methods such as IR, 1H NMR, MS spectral data, and elemental analysis to confirm the structures of the synthesized compounds (Amr et al., 2010). Additionally, azomethine derivatives of this compound have been targeted for synthesis to explore their biological activities, indicating the versatility of its chemical framework in generating biologically active derivatives (Чиряпкин et al., 2021).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, closely related to the compound of interest, has been analyzed through X-ray crystallography, revealing their antibacterial and antifungal activities. These analyses provide insights into the molecular conformations and the potential for intermolecular interactions, which are crucial for understanding the compound's biological activities (Vasu et al., 2003).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including reactions with substituted benzylidenemalononitriles and α,β-acetylenic esters and ketones, leading to the formation of diverse derivatives. These reactions not only expand the chemical space of this compound but also underscore its reactivity and potential for chemical modifications (Youssef, 2009).

Physical Properties Analysis

The physical properties, including the solubility, melting point, and crystalline nature, can be inferred from the synthesis and structural analysis studies. However, detailed reports on these specific physical properties are derived from the synthesis conditions and purification processes, which affect the yield and purity of the compound.

Chemical Properties Analysis

The chemical properties of 2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are closely related to its reactivity and biological activities. Its ability to undergo various chemical reactions to produce biologically active derivatives indicates its versatile chemical nature. The compound's interactions, including its potential to form hydrogen bonds and π-π stacking interactions, are fundamental to its biological activities (Sagar et al., 2018).

Applications De Recherche Scientifique

Heterocyclic Synthesis with Thiophene-2-Carboxamide

Research by Ahmed (2007) explored the synthesis of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives, showing potential as antibiotics against both Gram-positive and Gram-negative bacteria. The study illustrates the broader chemical family's utility in developing new antibiotic and antibacterial drugs (Ahmed, 2007).

Biological Activity of Thiophene-3-Carboxamide Derivatives

A study conducted by Vasu et al. (2005) on two thiophene-3-carboxamide derivatives revealed their antibacterial and antifungal activities. These findings suggest the potential of such compounds in developing new antimicrobial agents (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).

Targeted Synthesis and Pharmacological Applications

The targeted synthesis and analysis of biologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide were detailed by Chiriapkin et al. (2021). This research aimed at predicting and optimizing synthesis conditions for compounds with potential cytostatic, antitubercular, and anti-inflammatory activities, highlighting the compound's relevance in medical chemistry and pharmaceutical science (С. Чиряпкин, П. Кодониди, Аlexey S. Chiriapkin, I. Kodonidi, Mikhail V. Larsky, 2021).

Chemoselective N-benzoylation of Aminophenols

Research on the N-benzoylation of aminophenols using benzoylisothiocyanates, as discussed by Singh, Lakhan, and G. S. Singh (2017), showcases the preparation of biologically interesting N-(2-hydroxyphenyl)benzamides. This study provides insights into the chemical reactivity and potential biological interest of these compounds (Tarjeet Singh, R. Lakhan, G. S. Singh, 2017).

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

A series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities, as reported by Amr et al. (2010). This research underscores the therapeutic potential of thiophene derivatives in addressing various medical conditions (A. Amr, M. Sherif, M. Assy, M. Al-Omar, Islam Ragab, 2010).

Propriétés

IUPAC Name |

2-(3-phenylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c19-17(22)16-13-8-4-5-9-14(13)23-18(16)20-15(21)11-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMDKPWTBOPMIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCC3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(benzylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B5545328.png)

![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)

![N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)acetohydrazide](/img/structure/B5545364.png)

![methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5545366.png)

![3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5545371.png)

![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)

![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)

![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)